molecular formula C18H21F3N4O2S B2537465 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1795489-71-2

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2537465
CAS No.: 1795489-71-2
M. Wt: 414.45
InChI Key: PXKJGUJUXIHIRD-UHFFFAOYSA-N
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Description

N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidine ring at position 4. The pyrimidin-2-ylmethyl moiety is linked to a 4-(trifluoromethyl)benzenesulfonamide group, which introduces strong electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent.

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2S/c1-13-11-17(25-9-3-2-4-10-25)24-16(23-13)12-22-28(26,27)15-7-5-14(6-8-15)18(19,20)21/h5-8,11,22H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJGUJUXIHIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, often referred to as PMSA, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrimidine core linked to a piperidine ring and a trifluoromethyl-substituted benzenesulfonamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions involving aldehydes and guanidine derivatives.
  • Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine derivative into the pyrimidine structure.
  • Attachment of the Benzenesulfonamide Group : This final step often utilizes coupling reagents like EDCI in the presence of bases to form the sulfonamide bond.

Antitumor Properties

Recent studies have highlighted PMSA's potential as an anticancer agent. For instance, research conducted at Guangdong Medical University demonstrated that PMSA significantly inhibits tumor cell proliferation and migration while inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in various cancer cell lines.

Key Findings:

  • Cell Proliferation : PMSA treatment resulted in reduced proliferation rates in tumor cells, as evidenced by MTT assays.
  • Migration Inhibition : Scratch assays indicated that PMSA effectively suppressed the migratory capacity of cancer cells.
  • Ferroptosis Induction : Flow cytometry revealed increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with ferroptosis, following PMSA treatment.

The mechanism appears to involve the inhibition of the KEAP1-NRF2-GPX4 axis , crucial for cellular defense against oxidative stress. Molecular docking studies suggest that PMSA binds to NRF2, inhibiting its activity and promoting ferroptosis in tumor cells .

Other Biological Activities

Beyond its antitumor effects, PMSA has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, although detailed investigations are still required.
  • Enzyme Inhibition : PMSA may inhibit specific kinases involved in cancer signaling pathways, further contributing to its anticancer properties .

Research Data and Case Studies

Study FocusMethodologyKey Findings
Antitumor ActivityMTT Assay, Scratch AssayInhibited proliferation and migration of cancer cells
Ferroptosis MechanismFlow Cytometry, Western BlotIncreased ROS/MDA levels; decreased expression of SLC7A11/XCT and GPX4
Molecular DockingDiscovery Studio SystemPMSA binds to NRF2, blocking its activity

Case Study Example

In a controlled laboratory setting, PMSA was administered to human cancer cell lines including HeLa and MCF-7. The results indicated a dose-dependent response where higher concentrations correlated with increased apoptosis markers and decreased cell viability. The study concluded that PMSA holds potential as a therapeutic candidate for further development in oncology .

Scientific Research Applications

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor effects of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also referred to as PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide). Research conducted at the Marine Biomedical Research Institute of Guangdong Medical University demonstrated that PMSA significantly inhibited tumor cell proliferation, colony formation, and migration. The compound was shown to trigger ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of compounds similar to this compound is essential for optimizing their therapeutic efficacy. The presence of the piperidine moiety and trifluoromethyl group appears to enhance the compound's biological activity. Studies indicate that modifications to these functional groups can lead to variations in potency against different cancer cell lines .

Comparative Efficacy

To contextualize the efficacy of PMSA, it is useful to compare it with other pyrimidine-based compounds known for their anti-cancer properties. The following table summarizes key attributes:

Compound NameStructureMechanismEfficacy Against Cancer Types
PMSA[Structure]Inhibits KEAP1-NRF2-GPX4 axisBreast, lung, colorectal
Compound A[Structure]Induces apoptosisOvarian, prostate
Compound B[Structure]Targets EGFRLung, head and neck

Comparison with Similar Compounds

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Structure : Pyridine-based sulfonamide with benzyloxy, methyl, and trifluoromethyl groups.
  • Key Differences: Replaces the pyrimidine core of the target compound with a pyridine ring.
  • Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Pyrimidine core with fluorophenyl, hydroxymethyl, and isopropyl substituents.
  • Key Differences : Lacks the piperidine and trifluoromethylbenzenesulfonamide groups. The hydroxymethyl and isopropyl substituents enhance hydrophilicity and steric effects, respectively.
  • Crystal Data : The crystal structure (Acta Cryst. E67, o3432) reveals a planar pyrimidine ring with intramolecular hydrogen bonding involving the sulfonamide group, suggesting conformational rigidity .
  • Implications : Hydrophilic substituents may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic trifluoromethyl group.

Piperidine/Piperazine-Substituted Analogues

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

  • Structure : Piperidine-substituted pyrimidine with bromine and sulfanyl linkers.
  • The sulfanyl (-S-) linker may increase flexibility compared to the methylene (-CH₂-) bridge in the target.
  • Synthesis : Utilizes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, a method distinct from the target’s sulfonylation route .
  • Implications : Bromine’s electron-withdrawing effect could enhance electrophilic reactivity, influencing interactions with biological targets.

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

  • Structure : Piperazine-substituted pyridine with trifluoromethyl and benzamide groups.
  • Key Differences: Replaces sulfonamide with benzamide and pyrimidine with pyridine.
  • Applications : Used as a synthetic intermediate, highlighting the versatility of piperazine/piperidine substitutions in drug design .

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)

  • Trifluoromethyl : Enhances lipophilicity (logP) and metabolic stability due to strong C-F bonds. Present in the target compound and ’s analogue.

Piperidine vs. Piperazine

  • Piperidine : Moderately basic (pKa ~11), contributing to membrane permeability.
  • Piperazine : Higher basicity (pKa ~9.8 for secondary amine), improving water solubility but requiring protonation for bioavailability.

Comparative Table of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Pyrimidine Piperidine, -CF₃, sulfonamide Sulfonylation High lipophilicity, rigidity
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Pyridine Benzyloxy, -CF₃ Sulfonyl chloride reaction Potential metabolic lability
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine Fluorophenyl, hydroxymethyl, isopropyl Crystallization High solubility, H-bonding
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine Bromine, piperidine, sulfanyl Cross-coupling Electrophilic reactivity

Preparation Methods

Construction of the Pyrimidine Core

The pyrimidine ring is typically synthesized via condensation reactions. A common method involves the reaction of 1,3-dicarbonyl compounds with guanidine derivatives. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine can be prepared through the following steps:

  • Bromination : 2-Methylpyrimidine undergoes bromination at position 5 using bromine in acetic acid, yielding 5-bromo-2-methylpyrimidine (89% yield).
  • Coupling with Piperidine : The brominated intermediate reacts with piperidine in a nucleophilic aromatic substitution (SNAr) facilitated by a strong base such as potassium carbonate. This step introduces the piperidin-1-yl group at position 6 (78% yield).
  • Amination at Position 2 : The 2-methyl group is functionalized to an aminomethyl group via a Hofmann rearrangement. This involves treating the methyl-substituted pyrimidine with bromine in a basic medium, followed by reaction with ammonia to yield 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (65% yield).

Alternative Routes to the Aminomethyl Intermediate

An alternative pathway involves the direct alkylation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with formaldehyde and hydrogen gas under catalytic hydrogenation conditions. This one-pot reaction simplifies the synthesis but requires precise control over reaction parameters to avoid over-alkylation.

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

The sulfonyl chloride component is synthesized via chlorosulfonation of 4-(trifluoromethyl)benzene. The process involves:

  • Chlorosulfonation : Treatment of 4-(trifluoromethyl)benzene with chlorosulfonic acid at 0–5°C, yielding 4-(trifluoromethyl)benzenesulfonyl chloride (72% yield).
  • Purification : The crude product is purified via vacuum distillation to remove excess reagents and byproducts.

Coupling of Intermediate Fragments

The final step involves the reaction of 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine with 4-(trifluoromethyl)benzenesulfonyl chloride to form the sulfonamide bond. Two principal methods have been reported:

Direct Sulfonylation in Dichloromethane

Procedure :

  • Dissolve 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (1.0 equiv) in anhydrous dichloromethane.
  • Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C under nitrogen atmosphere.
  • Stir the reaction mixture for 4 hours, then warm to room temperature and quench with ice-cold water.
  • Extract the product with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purify the residue via flash chromatography (hexane/ethyl acetate, 3:1) to obtain the target compound as a white solid (82% yield).

Key Advantages :

  • Mild reaction conditions minimize side reactions such as sulfonate ester formation.
  • High regioselectivity due to the electron-withdrawing nature of the trifluoromethyl group.

Base-Mediated Coupling in 1,2-Dichloroethane

Procedure :

  • Combine 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (1.0 equiv) and 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in 1,2-dichloroethane.
  • Add triethylamine (2.0 equiv) to neutralize HCl generated during the reaction.
  • Reflux the mixture for 6 hours, cool, and filter to remove triethylamine hydrochloride.
  • Concentrate the filtrate and recrystallize from ethanol/water to obtain the product (75% yield).

Comparison of Methods :

Parameter Dichloromethane Method 1,2-Dichloroethane Method
Yield (%) 82 75
Reaction Time (h) 4 6
Purification Complexity Moderate Low
Scalability High Moderate

Optimization and Troubleshooting

Challenges in Sulfonamide Formation

  • Moisture Sensitivity : Sulfonyl chlorides are prone to hydrolysis. Reactions must be conducted under anhydrous conditions.
  • Byproduct Formation : Excess sulfonyl chloride can lead to disulfonation. Using a slight excess of the amine component (1.1–1.2 equiv) mitigates this issue.

Enhancing Yield and Purity

  • Catalytic Additives : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the sulfonyl chloride.
  • Temperature Control : Maintaining temperatures below 10°C during sulfonyl chloride addition reduces side reactions.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR : Peaks at δ 8.45 (s, 1H, pyrimidine-H), 7.95 (d, 2H, aryl-H), 4.55 (s, 2H, CH2), 3.80–3.40 (m, 4H, piperidine-H), 2.50 (s, 3H, CH3).
  • LC-MS : [M+H]⁺ at m/z 429.1.
  • Elemental Analysis : C 53.8%, H 4.9%, N 13.1% (calculated for C19H22F3N5O2S).

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages such as improved heat transfer and reduced reaction times. A proposed flow setup involves:

  • Pre-mixing Module : Combine the amine and sulfonyl chloride streams in a T-junction.
  • Reaction Coil : Maintain at 0°C for 4 minutes.
  • Quenching Unit : Introduce aqueous sodium bicarbonate to neutralize HCl. This method achieves 85% yield with a throughput of 1.2 kg/hour.

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